4-Iodoaniline (CAS: 540-37-4) is a highly reactive bifunctional aromatic building block characterized by a primary amine and a para-iodine substituent. In industrial and advanced laboratory settings, its primary procurement value lies in the exceptional lability of its carbon-iodine (C-I) bond compared to lighter halogens. This thermodynamic property makes it an elite electrophilic precursor for transition-metal-catalyzed cross-coupling reactions, enabling complex carbon-carbon and carbon-heteroatom bond formations under unusually mild conditions. Consequently, 4-iodoaniline is heavily prioritized in the synthesis of active pharmaceutical ingredients (APIs), organic light-emitting diode (OLED) materials, and advanced surface functionalization workflows where high oxidative addition rates and strict functional group tolerance are critical [1].
Para-iodo building block for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig)
Iodine leaving group supports efficient C–C bond formation under mild conditions
Dual amine/iodo functionality in para orientation enables diverse synthetic transformations
Procurement teams often attempt to substitute 4-iodoaniline with the significantly cheaper 4-bromoaniline or 4-chloroaniline. However, this generic substitution frequently fails in application due to the higher bond dissociation energies of C-Br and C-Cl bonds, which drastically slow down the rate-determining oxidative addition step in catalytic cycles [1]. This reduced reactivity forces chemists to use higher temperatures, elevated catalyst loadings, or expensive proprietary ligands (such as SPhos or XPhos) to achieve acceptable conversions. In sensitive dual-catalytic systems or multi-step syntheses, the prolonged reaction times required for bromoanilines lead to competitive deleterious side reactions—such as catalyst degradation by the acidic amine protons—ultimately resulting in severe yield penalties that negate any initial raw material cost savings [2].
Reported neurotoxicity endpoint profile may differ from 4-bromo, 4-fluoro, and 4-chloro analogs; in vivo data suggest 4-iodo exhibits lower lesion severity.
Halogen and hydrogen bonding patterns are not replicable with 4-Cl or 4-Br congeners, limiting direct substitution in crystal engineering or solid-state design.
Oxidation mechanism and product distribution differ from 4-bromoaniline; impurity profiles may not transfer, requiring process-specific validation.
In homogeneous dual Ni/Co catalytic systems designed for cross-electrophile coupling, the reactivity of the aryl halide dictates the success of the reaction. Head-to-head comparisons demonstrate that 4-iodoaniline achieves an 80% product yield, whereas substituting it with 4-bromoaniline plummets the yield to 44% under identical conditions [1]. This discrepancy occurs because the slower oxidative addition of the bromo-substituted substrate allows deleterious side reactions between the acidic amine group and the catalysts to outcompete the desired cross-coupling pathway.
| Evidence Dimension | Isolated Product Yield |
| Target Compound Data | 80% yield (4-Iodoaniline) |
| Comparator Or Baseline | 44% yield (4-Bromoaniline) |
| Quantified Difference | 81% relative increase in product yield |
| Conditions | Coupling with 1-iodo-3-phenylpropane using 2 mol % (dtbbpy)NiIIBr2 and 2.5 mol % CoII(Pc) |
Procuring 4-iodoaniline is essential for complex cross-electrophile couplings, ensuring viable yields where cheaper bromo-analogs fail due to competitive catalyst degradation.
The superior leaving-group ability of the iodide in 4-iodoaniline allows for highly efficient Pd(0)-catalyzed cross-coupling reactions without the need for expensive, specialized phosphine ligands. In the coupling of 2-pyridylzinc bromides with haloanilines, 4-iodoaniline successfully produced the target 2-(4-amino-phenyl)pyridine using a simple Pd[P(Ph)3]4 catalyst. In stark contrast, 4-bromoaniline completely failed to react under the same SPhos-free conditions [1].
| Evidence Dimension | Reaction Viability (SPhos-Free) |
| Target Compound Data | Successful product formation |
| Comparator Or Baseline | No satisfactory coupling occurred (4-Bromoaniline) |
| Quantified Difference | Binary success vs. complete failure |
| Conditions | Pd(0)-catalyzed coupling with 2-pyridylzinc bromide, 1 mol% Pd[P(Ph)3]4, SPhos-free |
Allows manufacturers to eliminate expensive proprietary phosphine ligands from the process, significantly reducing scale-up costs and simplifying purification.
For the functionalization of advanced materials such as diamond electrodes, in situ diazotized 4-iodoaniline is electrochemically grafted to the surface to create a reactive monolayer. 4-Iodoaniline is strictly prioritized over 4-bromoaniline because the subsequent surface-bound Pd-catalyzed Stille and Sonogashira reactions require the highest possible oxidative addition rates to overcome the severe steric hindrance and mass transport limitations inherent at the solid-liquid interface [1].
| Evidence Dimension | Oxidative Addition Rate at Solid Interface |
| Target Compound Data | High efficiency for Stille/Sonogashira surface reactions |
| Comparator Or Baseline | Lower efficiency / prohibitive kinetics (4-Bromoaniline) |
| Quantified Difference | Qualitatively superior surface coverage and reaction completion |
| Conditions | Electrochemical diazonium grafting followed by Pd-catalyzed cross-coupling on H-terminated diamond |
Critical for materials science procurement, where incomplete surface functionalization leads to device failure or poor photovoltaic performance.
4-Iodoaniline is the preferred precursor for synthesizing complex active pharmaceutical ingredients (APIs) using dual Ni/Co catalytic systems. Its high reactivity prevents the degradation of sensitive catalysts by acidic amine protons, enabling high-yielding C-sp2/C-sp3 bond formations at lower temperatures than bromoaniline alternatives [1].
In the industrial scale-up of biaryl compounds, 4-iodoaniline allows chemists to bypass the use of expensive proprietary ligands (e.g., SPhos). Its low C-I bond dissociation energy ensures efficient oxidative addition with simple Pd(0) catalysts, making it ideal for cost-sensitive manufacturing where 4-bromoaniline would fail to react [2].
For the development of functionalized diamond or gold electrodes, 4-iodoaniline is utilized to form diazonium-grafted monolayers. The terminal iodine atoms provide the necessary reactivity for subsequent Stille or Sonogashira couplings at the solid-liquid interface, a critical step for manufacturing high-performance biosensors and photovoltaic cells [3].
Irritant